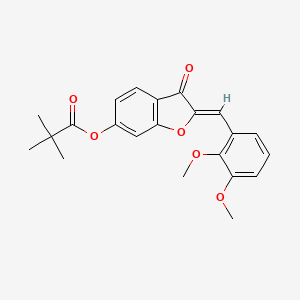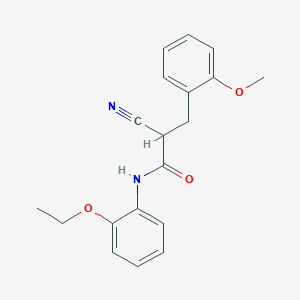
2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide is a chemical that would likely possess a cyanide functional group attached to a propanamide backbone with additional substituents that include ethoxy and methoxy phenyl rings. While the provided papers do not directly discuss this compound, they offer insights into related chemical reactions and structures that can be used to infer potential properties and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds, such as ortho-cyanated N-methoxybenzamides, has been achieved through Rh(III)-catalyzed direct C–H cyanation using N-cyano-N-phenyl-p-toluenesulfonamide as a cyanating agent . This method is noted for its mild and efficient conditions, as well as its good regioselectivity and broad substrate tolerance. This suggests that a similar approach could potentially be applied to synthesize 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of related cyanated compounds has been explored, such as the "Red Pigment" derived from the base-catalyzed cyclization of 1,2-bis(2-cyano-3-methoxyphenyl)propionitrile . This compound exhibits a novel 5H-indeno[1,2-c]isoquinoline structure, which is sensitive to pH changes, transforming into a colorless form in acidic conditions. This indicates that the cyanated propanamide of interest may also exhibit interesting structural features and pH-dependent behavior.
Chemical Reactions Analysis
The chemical reactivity of cyanated compounds can be complex, as demonstrated by the transformation of the "Red Pigment" into 5-amino-4,7-dimethoxy-11H-indeno[1,2-c]isoquinolin-11-one upon treatment with alkaline hydrogen peroxide . This showcases the potential for diverse chemical reactions involving cyanated compounds, which could also apply to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide, including reactions with nucleophiles or electrophiles, and the possibility of cyclization reactions under certain conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide are not directly reported in the provided papers, the properties of similar cyanated compounds can provide some insights. For instance, the solubility, melting point, and stability of the compound could be influenced by the presence of the cyano group and the ether substituents on the phenyl rings. The compound's reactivity towards bases, as well as its potential to form pigments or undergo structural transformations, could also be important characteristics to consider.
Applications De Recherche Scientifique
Mechanofluorochromic Properties
Research on derivatives closely related to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide has shown their utility in studying mechanofluorochromic properties. For instance, derivatives such as 2-cyano-3-(2-methoxyphenyl)-2-propenamide have exhibited distinct optical properties due to their face-to-face stacking mode, leading to changes in luminescence upon mechanical grinding. This phenomenon is attributed to phase transformations and is validated by various analytical techniques, suggesting potential applications in the development of responsive optical materials (Qing‐bao Song et al., 2015).
Crystal Packing and Molecular Interactions
Another area of application is in understanding crystal packing and molecular interactions. Studies have found that compounds structurally similar to 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide utilize rare N⋯π and O⋯π interactions in their crystal structures, rather than direct hydrogen bonding. This insight into non-covalent interactions can inform the design of molecular crystals with tailored properties (Zhenfeng Zhang, Yanbo Wu, Guisheng Zhang, 2011).
Renewable High-Temperature Cyanate Ester Resins
Research has also explored the impact of methoxy groups, akin to the ones found in 2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide, on the properties and thermal stability of renewable high-temperature cyanate ester resins. This work demonstrates how modifications in the molecular structure can significantly affect the physical properties and performance of cyanate ester resins, suggesting applications in the development of materials for high-temperature environments (B. Harvey et al., 2015).
Photochromic Properties in Polar Solvents
Another application involves the synthesis of diarylmaleimide derivatives with methoxy or cyano groups, aiming to achieve photochromic reactivity in polar solvents. This research highlights the potential of such derivatives for applications in smart materials and optical devices, where responsiveness to light in challenging solvent environments is required (T. Yamaguchi, M. Irie, 2004).
Propriétés
IUPAC Name |
2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-3-24-18-11-7-5-9-16(18)21-19(22)15(13-20)12-14-8-4-6-10-17(14)23-2/h4-11,15H,3,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHYGMPIYTIVWKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C(CC2=CC=CC=C2OC)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-cyano-N-(2-ethoxyphenyl)-3-(2-methoxyphenyl)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-chloro-11-oxo-10,11-dihydro-5H-dibenzo[B,E][1,4]diazepine-7-carboxylate](/img/structure/B2554035.png)
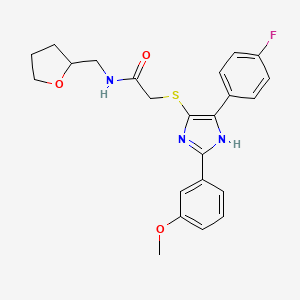
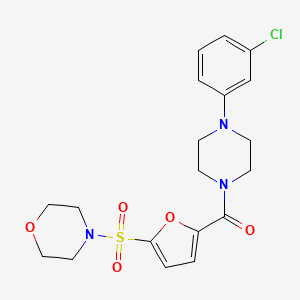
![3-[(2-Cyanopyridin-3-yl)sulfonylamino]-N-ethylpyrrolidine-1-carboxamide](/img/structure/B2554039.png)

![2-(3-(1H-tetrazol-1-yl)benzoyl)-8-fluoro-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2554041.png)
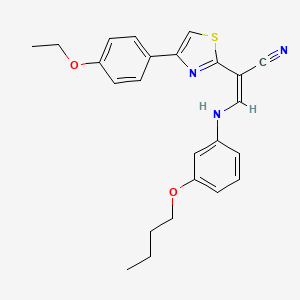

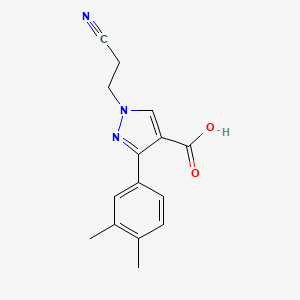
![N-ethyl-2-({2-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}carbonyl)-1-hydrazinecarbothioamide](/img/structure/B2554047.png)


![N-(Cyanomethyl)-2-[methyl-[2-methyl-1-(2-methylphenyl)propyl]amino]acetamide](/img/structure/B2554051.png)
